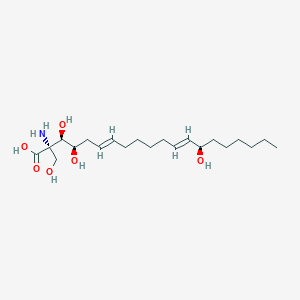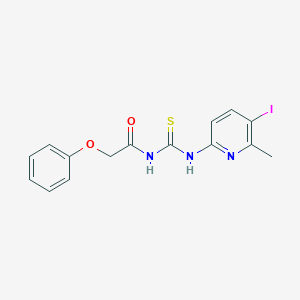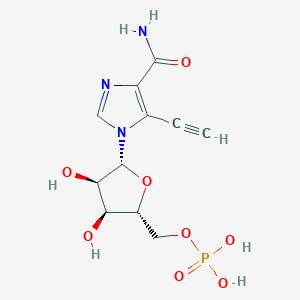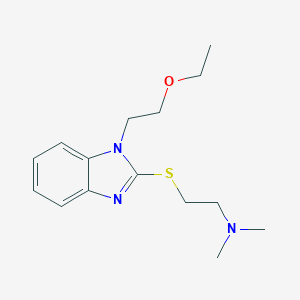![molecular formula C19H22N2O2 B238233 N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide, also known as IB-DNQ, is a chemical compound that has gained attention in the field of scientific research due to its various potential applications. It is a benzamide derivative that has been synthesized through a specific method, and its mechanism of action and biochemical effects have been studied extensively. IB-DNQ has been found to have several advantages and limitations for use in laboratory experiments, and there are several future directions for research in this area.
作用机制
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide exerts its effects through a mechanism that involves the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide has been found to be particularly effective in inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. Additionally, N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide has been found to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. These effects have potential implications for cancer treatment and drug development.
实验室实验的优点和局限性
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized in high yields. Additionally, its mechanism of action is well-understood, making it a useful tool for studying cellular processes. However, N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide also has some limitations. Its effects are dependent on exposure to light, which can be difficult to control in some experimental settings. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.
未来方向
There are several future directions for research involving N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide. One area of interest is the development of new photosensitizers for use in photodynamic therapy. N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide has shown promise in this area, but there is still much to be learned about its properties and potential applications. Additionally, further research is needed to fully understand the mechanisms of action of N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide and its effects on cellular processes. Finally, there is potential for N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide to be used in drug discovery and development, and further research in this area could lead to the development of new therapeutic agents.
合成方法
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride, followed by the reaction with 4-aminobenzoyl chloride. The resulting intermediate is then reacted with isobutyric anhydride to yield N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide. This method has been optimized to produce high yields of pure N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide.
科学研究应用
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide has been found to have several potential applications in scientific research. It has been studied for its properties as a photosensitizer, which can be used in photodynamic therapy for cancer treatment. It has also been found to have potential as a fluorescent probe for imaging biological systems. Additionally, N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide has been studied for its ability to inhibit the activity of certain enzymes, which could be useful in drug discovery and development.
属性
产品名称 |
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
3,4-dimethyl-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-12(2)18(22)20-16-7-9-17(10-8-16)21-19(23)15-6-5-13(3)14(4)11-15/h5-12H,1-4H3,(H,20,22)(H,21,23) |
InChI 键 |
RVGCQJJNRRNAHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)



![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)


![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
